2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
The synthesis of 2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, using a furan-containing boronic acid or halide.
Substitution with the aniline derivative: The final step involves the substitution of the imidazo[1,2-a]pyridine core with the aniline derivative, which can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The nitro group (if present) on the aniline derivative can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Coupling Reactions: The imidazo[1,2-a]pyridine core can participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: Researchers use this compound to study its effects on cellular pathways and molecular targets, helping to elucidate its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound can be used as a probe to investigate biological processes and identify new drug targets.
Material Science: Due to its unique structure, this compound may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cellular proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may exhibit similar biological activities. Examples include zolpidem, a well-known sedative-hypnotic drug, and alpidem, an anxiolytic agent.
Furan-containing compounds: Compounds with a furan ring, such as furanocoumarins or furazolidone, may have similar chemical reactivity and biological properties.
Aniline derivatives: Substituted anilines, such as 2-methylaniline or 4-chloroaniline, may share similar chemical reactivity and can be used as building blocks in the synthesis of various heterocyclic compounds.
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3O/c1-13-7-3-4-8-15(13)20-19-18(16-11-10-14(2)23-16)21-17-9-5-6-12-22(17)19/h3-12,20H,1-2H3 |
InChI Key |
NIGYABOOHIQLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=C(O4)C |
Origin of Product |
United States |
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